Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Description
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS: 1195768-19-4) is a fluorinated sulfonamide benzoate derivative with the molecular formula C₁₄H₁₀F₃NO₄S and a molecular weight of 345.29 g/mol . It is a key synthetic intermediate in the production of dabrafenib, a BRAF inhibitor used in oncology . Structurally, it features a 2,6-difluorophenylsulfonamido group attached to a 2-fluorobenzoate ester, conferring both lipophilicity and bioactivity. The compound is typically stored under dry, room-temperature conditions and exhibits solubility in acetonitrile and dichloromethane .
Properties
IUPAC Name |
methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCWKICERLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139020 | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195768-19-4 | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate typically involves multiple steps. One common method starts with the preparation of 2,6-difluoroaniline, which is then reacted with sulfonyl chloride to form 2,6-difluorophenylsulfonamide. This intermediate is then subjected to a nucleophilic substitution reaction with methyl 2-fluorobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its sulfonamide group is particularly significant for developing drugs targeting specific enzymes or receptors involved in disease pathways.
Case Study: Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential for antibiotic development .
Materials Science
The compound's unique structural features make it suitable for developing novel materials with specific electronic or optical properties. The presence of fluorine atoms enhances stability and reactivity, which can be exploited in creating advanced materials.
Application Example: Organic Electronics
In the field of organic electronics, this compound can be used as a building block for organic semiconductors. Its properties can be tuned to improve charge transport characteristics in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biological Studies
This compound can act as a probe to study the interactions of sulfonamido compounds with biological macromolecules. Its ability to inhibit certain biological pathways makes it useful for investigating mechanisms of action in various biological systems.
Research Insight: Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes related to cancer progression. By examining its binding affinity and inhibition kinetics, researchers aim to understand its potential as a therapeutic agent .
Chemical Reactions and Mechanisms
This compound can undergo several chemical reactions:
- Oxidation: Can yield sulfone derivatives.
- Reduction: Converts the sulfonamido group to an amine.
- Substitution: Fluorine atoms may be replaced by other nucleophiles under suitable conditions.
These reactions enable further functionalization of the compound for tailored applications .
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its sulfonamido and fluorobenzoate groups. These interactions can disrupt normal biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate belongs to a class of sulfonamide-containing aromatic esters with applications in medicinal chemistry. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues in BRAF/HDAC Dual Inhibitor Series
–3 and 19 describe derivatives synthesized for dual BRAF/HDAC inhibition. These compounds share the 2,6-difluorophenylsulfonamido core but differ in substituents on the thiazole and pyrimidine rings. Key examples include:
Key Observations :
- The addition of a hydroxyheptanamide group (as in 14b) enhances HDAC isoform selectivity (HDAC1/6) while retaining BRAF inhibition, enabling dual-pathway targeting .
- Thiazole-ring substituents (e.g., tert-butyl in 12a) improve BRAF inhibitory potency but reduce synthetic yields compared to the parent compound .
Dabrafenib-Related Impurities and Intermediates
and highlight impurities and intermediates in dabrafenib synthesis:
Key Observations :
- The target compound is critical for dabrafenib synthesis but requires stringent purification to avoid impurities like unreacted sulfonyl chlorides or byproducts .
Sulfonamide-Based Agrochemicals
lists sulfonamide agrochemicals with structural similarities but divergent applications:
Key Observations :
- Unlike agrochemical sulfonamides, the target compound lacks a triazine moiety, prioritizing kinase inhibition over plant enzyme targeting .
Biological Activity
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, with the molecular formula C14H10F3NO4S, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- CAS Number : 1195768-19-4
- Molecular Weight : 345.29 g/mol
- Appearance : Off-white solid
- Solubility : Freely soluble in Acetonitrile
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : Approximately 445.4 °C at 760 mmHg
The compound is characterized by the presence of a sulfonamide group and fluorinated aromatic rings, which are known to enhance biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes, potentially affecting metabolic pathways critical for cell proliferation.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
Anticancer Potential
Research indicates that this compound may have anticancer properties. In a study evaluating the compound's effect on cancer cell lines, it was observed that:
- Cell Viability Assay : The compound reduced cell viability in several cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Significant reduction |
| HCT116 (Colon) | 15.0 | Moderate reduction |
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial infections. Preliminary tests showed:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Case Studies
-
Study on Antitumor Activity :
A recent study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent. -
Antimicrobial Efficacy Study :
Another research focused on the antimicrobial properties of the compound against various pathogens. The findings demonstrated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, and how can purity be ensured?
Synthesis typically involves sulfonylation of methyl 3-amino-2-fluorobenzoate (CAS: 1195768-18-3) with 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reagent Ratios : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize unreacted starting material .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >97% purity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Characterization : Confirm structure via H NMR (DMSO-: δ 10.61 ppm for -NH, 7.36–7.75 ppm for aromatic protons) and LC-MS (m/z 345.29 [M+H]) .
Q. How should researchers handle discrepancies in spectroscopic data during structural confirmation?
Conflicting NMR or mass spectrometry data may arise from residual solvents, isotopic peaks, or rotational isomers. Mitigation strategies:
- Solvent Artifacts : Use deuterated solvents (e.g., DMSO-) and compare with literature spectra (e.g., δ 3.81 ppm for methyl ester in H NMR) .
- Isotopic Peaks : For MS, calculate expected isotopic patterns (e.g., S or Cl contributions) using software like mMass .
- Rotamers : If sulfonamide rotation causes split peaks, acquire spectra at elevated temperatures (e.g., 50°C in DMSO-) to coalesce signals .
Q. What storage conditions are optimal for long-term stability?
Store the compound in sealed, desiccated containers at room temperature (20–25°C). Avoid moisture and light exposure to prevent hydrolysis of the ester or sulfonamide groups. Stability studies indicate >95% purity retention after 12 months under these conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) provides definitive bond angles and torsional parameters. For this compound:
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
Optimize reaction parameters via Design of Experiments (DoE):
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress sulfonic acid formation .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, increasing yield from 75% to 85% .
- Workup : Use aqueous NaHCO washes to remove excess sulfonyl chloride, followed by activated charcoal treatment to adsorb colored impurities .
Q. How can researchers address low solubility in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies. For in vivo, formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 2 mg/mL) .
- Prodrug Modification : Replace the methyl ester with a more hydrophilic group (e.g., tert-butyl ester) temporarily, then hydrolyze post-absorption .
Q. What analytical techniques validate batch-to-batch consistency in pharmaceutical intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
